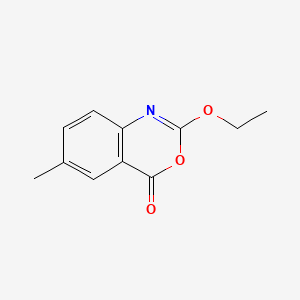

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWXJEXMJCTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 6 Methyl 3,1 Benzoxazin 4 One and Analogues

Classic Approaches to 3,1-Benzoxazin-4-one Frameworks

The foundational methods for constructing the 3,1-benzoxazin-4-one core primarily rely on the use of anthranilic acids as readily available starting materials. These classic strategies involve cyclocondensation and acylation followed by cyclization.

Cyclocondensation Reactions of Anthranilic Acids

The reaction of anthranilic acids with various reagents to induce cyclization is a cornerstone of benzoxazinone (B8607429) synthesis. A prominent example is the reaction of anthranilic acid with formamide (B127407). Heating anthranilic acid with an excess of formamide leads to the formation of quinazolin-4-one, a related heterocyclic system, through a process that involves the cleavage of two water molecules. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction conditions, with optimized heating protocols leading to yields as high as 96%. generis-publishing.com

Another classical approach involves the reaction of anthranilic acid with acid chlorides. For instance, treating anthranilic acid with benzoyl chloride in pyridine (B92270) can produce 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. rsc.org The stoichiometry of the reagents is crucial; using one mole of benzoyl chloride can result in a mixture of the desired benzoxazinone and N-benzoylanthranilic acid. rsc.org

Acylation and Dehydrative Cyclization Strategies

A common and straightforward method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclodehydration. The initial N-acylation of anthranilic acid with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640), yields an N-acylanthranilic acid intermediate. This intermediate is then subjected to dehydrative cyclization, often facilitated by reagents like acetic anhydride or other dehydrating agents, to form the benzoxazinone ring.

More recently, methods have been developed that utilize cyclizing agents to promote the transformation under mild conditions. For example, a one-pot synthesis using an iminium cation generated from cyanuric chloride and dimethylformamide (DMF) can efficiently cyclize N-acylanthranilic acids to the corresponding 2-substituted 4H-3,1-benzoxazin-4-one derivatives. mdpi.com

Advanced Synthesis of 2-Ethoxy-Substituted Benzoxazin-4-ones

Modern synthetic methods have enabled more direct and efficient access to 2-ethoxy-substituted benzoxazin-4-ones, often with improved yields and milder reaction conditions.

Reaction of Substituted Anthranilic Acids with Orthoesters

A key advanced methodology for the synthesis of 2-alkoxy-substituted benzoxazin-4-ones, including the target compound 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one, is the acid-catalyzed reaction of substituted anthranilic acids with orthoesters. mdpi.comnih.gov This transformation provides a direct route to the desired products.

The cyclization of anthranilic acids with orthoesters can be carried out under both thermal and microwave-assisted conditions. mdpi.comnih.gov Microwave irradiation often offers advantages such as significantly reduced reaction times, cleaner reactions, and high yields. nih.gov These techniques facilitate the formation of the benzoxazinone ring system by promoting the condensation and subsequent cyclization-elimination of ethanol (B145695).

Table 1: Comparison of Thermal and Microwave-Assisted Synthesis

| Feature | Thermal Method | Microwave-Assisted Method |

| Reaction Time | Typically longer | Significantly reduced |

| Yields | Variable, can be lower | Generally high |

| Side Reactions | More prevalent | Often cleaner reactions |

| Energy Input | Conventional heating | Direct molecular heating |

In some instances during the reaction of anthranilic acids with orthoesters, the final elimination of ethanol to form the fully aromatic benzoxazinone ring can be challenging. mdpi.comnih.gov This can lead to the formation and isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones as stable intermediates. mdpi.comnih.gov The specific dihydro analogue, 2-Ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] mdpi.comraco.catoxazin-4-one, is an example of such a species that can be formed from the reaction of 5-methylanthranilic acid and a suitable orthoester. Further treatment of these dihydro analogues, for instance with heat or acid, can promote the elimination of ethanol to yield the desired 2-ethoxy-3,1-benzoxazin-4-one.

Utilization of Ethyl Chloroformate as a Cyclizing Agent

The synthesis of 2-alkoxy substituted (4H)-3,1-benzoxazine-4-ones can be achieved through the coupling of an anthranilic acid derivative with an alkyl chloroformate, followed by a dehydrative cyclization. researchgate.net In this pathway, the initial step involves the acylation of the amino group of the anthranilic acid with a reagent like ethyl chloroformate to form an N-carbamoyl intermediate.

A commonly employed method for the subsequent cyclization of the N-acylated anthranilic acid intermediate is the use of acetic anhydride. uomosul.edu.iq Heating the N-acyl anthranilic acid with acetic anhydride facilitates the ring closure to yield the 2-substituted-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq For instance, the reaction of anthranilic acid with acetic anhydride can produce a benzoxazinone intermediate, which may then be processed further. udel.educhemicalforums.com While ethyl chloroformate is essential for forming the N-ethoxycarbonyl precursor, a separate dehydrating agent like acetic anhydride is typically required to complete the cyclization to the final benzoxazinone product. researchgate.netuomosul.edu.iq

Green Chemistry Approaches: Guanidinium (B1211019) Chloride-Mediated Dehydrocyclization

In a move towards more environmentally benign synthetic methods, guanidinium chloride has been identified as a safe and effective dehydrocyclization agent for producing 2-ethoxy-(4H)-3,1-benzoxazine-4-ones. researchgate.netresearchgate.net This approach offers a facile and expedient route to the target compounds. researchgate.net The key advantages of this method include the high yields of the desired products, the mild reaction conditions employed, and the absence of a need for a catalyst. researchgate.net Furthermore, the work-up procedure for the reaction mixture is straightforward, making it an attractive and convenient alternative to more traditional, harsher methods. researchgate.net

Iminium Cation Strategies: Cyanuric Chloride/DMF-Mediated Synthesis

A highly effective and modern one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives utilizes an iminium cation as the cyclizing agent. researchgate.netnih.gov This reactive cation is generated in situ from a mixture of cyanuric chloride and N,N-dimethylformamide (DMF). researchgate.netnih.gov The process involves the cyclodehydration of an N-acylanthranilic acid precursor. researchgate.net

This strategy is notable for its mild reaction conditions, often proceeding at room temperature, and its efficiency, providing high yields of the desired benzoxazinone derivatives. researchgate.netnih.gov The method is characterized by a simplified reaction pathway and workup, a reduction in energy consumption, and fewer reaction steps compared to older protocols. nih.gov This approach represents a simpler and more efficient alternative to previously published methods that often required more severe conditions or less satisfactory reagents. researchgate.netnih.gov

Regioselective Synthesis of Substituted 2-Ethoxy-benzoxazin-4-ones (e.g., 6-methyl, 6-nitro-5-methyl derivatives)

The synthesis of substituted benzoxazinones, such as this compound, is fundamentally dictated by the choice of the starting anthranilic acid derivative. The substitution pattern on the benzene (B151609) ring of the final product is determined by the substituents already present on the initial anthranilic acid.

For the synthesis of the 6-methyl derivative, the process commences with 2-amino-5-methylbenzoic acid (p-toluidine-2-carboxylic acid). orgsyn.org When this precursor is subjected to N-acylation followed by cyclization, the methyl group retains its position, resulting in the 6-methyl-substituted benzoxazinone. The regiochemistry is thus controlled by the structure of the commercially available or synthetically prepared starting material rather than by a regioselective reaction on the heterocyclic ring itself. The synthesis of 2-amino-6-methylbenzothiazole, a related heterocyclic structure, similarly starts from p-toluidine (B81030), highlighting the principle of starting material-defined regiochemistry. orgsyn.org At present, specific methodologies focusing on the regioselective synthesis of 6-nitro-5-methyl derivatives of 2-ethoxy-benzoxazin-4-one are not widely documented in the literature.

Comparative Analysis of Synthetic Routes: Yield, Efficiency, and Environmental Impact

A comparison of the primary synthetic routes to 2-ethoxy-3,1-benzoxazin-4-ones reveals distinct advantages and disadvantages concerning yield, efficiency, and environmental footprint.

| Synthetic Method | Key Reagents | Conditions | Yield | Efficiency & Environmental Impact |

| Ethyl Chloroformate/Acetic Anhydride | Ethyl Chloroformate, Acetic Anhydride researchgate.netuomosul.edu.iq | Heating uomosul.edu.iq | Variable | Multi-step process involving acylation then cyclization. Use of acetic anhydride is common but can require heating. |

| Guanidinium Chloride-Mediated | Guanidinium Chloride researchgate.netresearchgate.net | Mild researchgate.net | High researchgate.net | Considered a "green chemistry" approach. Safe, convenient, catalyst-free, and features an easy work-up. researchgate.net |

| Cyanuric Chloride/DMF | Cyanuric Chloride, DMF researchgate.netnih.gov | Room Temperature nih.gov | High researchgate.netnih.gov | Highly efficient one-pot synthesis with simple workup and minimal energy use. nih.gov Cyanuric chloride can be a hazardous reagent. |

The guanidinium chloride-mediated dehydrocyclization is presented as a "green" alternative. researchgate.net Its primary benefits are the use of a safer, more convenient reagent, mild conditions, and the avoidance of a catalyst, which simplifies purification and reduces waste. researchgate.net The reported high yields make it competitive with the cyanuric chloride method while offering a superior environmental and safety profile. researchgate.net

The traditional approach using ethyl chloroformate for acylation followed by cyclization with an agent like acetic anhydride is a more classical, two-step procedure. researchgate.netuomosul.edu.iq It often requires heating, which increases energy consumption. uomosul.edu.iq While effective, it may be less efficient and environmentally friendly compared to the one-pot, milder alternatives.

Reactivity and Chemical Transformations of 2 Ethoxy 6 Methyl 3,1 Benzoxazin 4 One

General Reactivity Profile as a Semi-Acid Anhydride (B1165640)

The 2-Ethoxy-3,1-benzoxazin-4-one scaffold is a heterocyclic system of significant interest in synthetic organic chemistry. Its reactivity is largely defined by the benzoxazinone (B8607429) ring, which can be described as a semi-acid anhydride. This characterization stems from its structural and electronic properties, which make it susceptible to nucleophilic attack. Like true acid anhydrides, the carbonyl group at the 4-position (C4) is activated by the adjacent endocyclic ester linkage. However, the reactivity is generally more moderate than that of open-chain acid anhydrides. researchgate.net

Nucleophilic Ring-Opening Reactions

The characteristic reaction of 2-ethoxy-3,1-benzoxazin-4-one is its ring-opening upon treatment with various nucleophiles. This reactivity is the cornerstone of its utility as a building block for a diverse array of more complex heterocyclic structures, particularly substituted quinazolinones.

Nitrogen-based nucleophiles are the most extensively studied reactants with 2-ethoxy-3,1-benzoxazin-4-one, leading to a wide variety of derivatives through aminolysis and subsequent cyclization reactions.

The reaction of 2-ethoxy-3,1-benzoxazin-4-one with primary aliphatic and aromatic amines typically proceeds via an initial nucleophilic attack on the C4 carbonyl, leading to the opening of the oxazinone ring to form an N-substituted-2-ethoxycarbonylaminobenzamide intermediate. nih.gov

For instance, reacting the benzoxazinone with ethanolamine (B43304) in boiling ethanol (B145695) initially yields the open-ring intermediate, 2-ethoxycarbonylamino(β-hydroxyethyl)benzamide. nih.gov Upon heating this intermediate above its melting point, it undergoes cyclization to form the corresponding quinazolinone derivative. nih.gov

Aromatic amines such as p-toluidine (B81030) , p-anisidine (B42471) , and various aminophenols react similarly in boiling ethanol to afford the corresponding N-aryl-2-ethoxycarbonylaminobenzamide derivatives in good yields. nih.gov The reaction with diamines like o-phenylenediamine (B120857) , p-phenylenediamine , o-tolidine , and dapsone also follows this pathway, often leading to the formation of bis-quinazolinone structures or other polycyclic systems depending on the reaction conditions and the stoichiometry of the reactants. researchgate.netnih.gov For example, the reaction with o-phenylenediamine in boiling ethanol can yield a tetracyclic product. nih.gov

Table 1: Reactions with Aliphatic and Aromatic Amines

| Nucleophile | Reaction Conditions | Product Type | Citation |

| Ethanolamine | Boiling ethanol, then heating | 2-(β-hydroxyethyl)-3-ethoxy-quinazolin-4-one | nih.gov |

| p-Toluidine | Boiling ethanol | 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide | nih.gov |

| p-Anisidine | Boiling ethanol | 2-Ethoxycarbonylamino-N-(4-methoxyphenyl)benzamide | nih.gov |

| o-Phenylenediamine | Boiling ethanol | Tetracyclic quinazoline (B50416) derivative | nih.gov |

| o-Tolidine | Boiling ethanol | Quinazolinone derivative | researchgate.netnih.gov |

| Dapsone | Not specified | Quinazolinone derivative | researchgate.net |

| Aminophenols | Not specified | Quinazolinone derivative | researchgate.net |

Hydrazine and its derivatives are potent nucleophiles that react readily with 2-ethoxy-3,1-benzoxazin-4-one to produce 3-aminoquinazolinone derivatives. The reaction with hydrazine hydrate (B1144303) leads to the formation of 3-amino-2-ethoxyquinazolin-4-one. researchgate.net This product is a versatile intermediate for further synthetic transformations.

Substituted hydrazines, also known as acid hydrazides, such as benzoic acid hydrazide , react with the benzoxazinone in boiling benzene (B151609). The reaction proceeds via ring opening followed by cyclization and dehydration to yield 3-(benzoylamino)-2-ethoxy-4(3H)-quinazolinone. nih.gov Similarly, reaction with 1-naphthalenesulfonic acid hydrazide produces the corresponding 3-substituted quinazolinone derivative. nih.gov

Table 2: Reactions with Hydrazine and its Derivatives

| Nucleophile | Reaction Conditions | Product Type | Citation |

| Hydrazine Hydrate | Not specified | 3-Amino-2-ethoxyquinazolin-4-one | researchgate.net |

| Benzoic Acid Hydrazide | Boiling benzene | 2-Ethoxy-3-benzoylamino-4(3H) quinazolinone | nih.gov |

| 1-Naphthalenesulfonic Acid Hydrazide | Not specified | 3-(Naphthalenesulfonylamino)-2-ethoxyquinazolin-4-one | nih.gov |

Amino acids, possessing both an amino group and a carboxylic acid group, react with 2-ethoxy-3,1-benzoxazin-4-one to form N-acyl derivatives which can subsequently cyclize. The reaction of the benzoxazinone with amino acids such as D,L-alanine , L-asparagine , and L-arginine can be carried out under fusion conditions or by refluxing in pyridine (B92270). nih.gov The reaction proceeds through the nucleophilic attack of the amino group on the C4-carbonyl, leading to ring opening, followed by an intramolecular cyclization with the elimination of water to yield the corresponding 2-ethoxy-3-substituted-quinazolin-4-one derivatives. nih.gov

Table 3: Reactions with Amino Acids

| Nucleophile | Reaction Conditions | Product Type | Citation |

| D,L-Alanine | Fusion (190°C) or refluxing pyridine | 2-(2-Ethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid | nih.gov |

| L-Asparagine | Fusion (190°C) or refluxing pyridine | 4-Amino-2-(2-ethoxy-4-oxoquinazolin-3(4H)-yl)-4-oxobutanoic acid | nih.gov |

| L-Arginine | Fusion (190°C) or refluxing pyridine | 2-(2-Ethoxy-4-oxoquinazolin-3(4H)-yl)-5-guanidinopentanoic acid | nih.gov |

Heterocyclic amines are also effective nucleophiles for the ring-opening and subsequent cyclization of 2-ethoxy-3,1-benzoxazin-4-one. The reaction with 2-aminonicotinic acid in boiling ethanol affords the corresponding quinazolinone product. researchgate.netnih.gov

Derivatives of aminothiadiazole , such as 2-phenyl-5-aminothiadiazole, react with the benzoxazinone in boiling acetic acid in the presence of a catalyst like fused sodium acetate (B1210297). These conditions promote the formation of 2-ethoxy-3-(5-phenyl-1,3,4-thiadiazol-2-yl)quinazolone derivatives. nih.gov This demonstrates the versatility of the benzoxazinone scaffold in constructing complex, multi-heterocyclic systems. nih.gov

Table 4: Reactions with Heteroaromatic Amines

| Nucleophile | Reaction Conditions | Product Type | Citation |

| 2-Aminonicotinic Acid | Boiling ethanol | Quinazolinone derivative of nicotinic acid | researchgate.netnih.gov |

| 2-Phenyl-5-aminothiadiazole | Boiling acetic acid, fused sodium acetate | 2-Ethoxy-3-(5-phenyl-1,3,4-thiadiazol-2-yl)quinazolone | nih.gov |

| 2-Cinnamyl-5-aminothiadiazole | Boiling acetic acid, fused sodium acetate | 2-Ethoxy-3-(5-cinnamyl-1,3,4-thiadiazol-2-yl)quinazolone | nih.gov |

Reactions with Nitrogen Nucleophiles

Amidine Salt Formation as Reaction Intermediates

In the course of its reactions with nitrogen nucleophiles, the formation of an amidine salt has been proposed as a key reaction intermediate. nih.govresearchgate.net This hypothesis suggests that upon nucleophilic attack and subsequent ring opening of the benzoxazinone moiety, an amidine salt is formed. This transient species is a crucial precursor to the final, often cyclized, products. For example, in the reaction with ethanolamine, the initial adduct is believed to rearrange into an amidine salt structure before subsequent dehydration and cyclization. researchgate.net

Reactions with Sulfur Nucleophiles (e.g., L-cysteine)

The reactivity of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one extends to sulfur nucleophiles. nih.govresearchgate.net Research has explored its behavior with L-cysteine, demonstrating the susceptibility of the benzoxazinone ring to attack by the thiol group. nih.govresearchgate.net This interaction underscores the compound's ability to react with a range of soft nucleophiles, leading to ring-opened products or further cyclized derivatives incorporating the sulfur atom.

Intramolecular and Intermolecular Cyclization Reactions

A significant aspect of the chemistry of this compound is its use in constructing more complex heterocyclic systems through cyclization reactions. These transformations are fundamental to its application in synthetic chemistry.

Formation of Quinazoline and Quinazolinone Heterocycles

The synthesis of quinazoline and quinazolinone derivatives is a well-documented application of this compound. nih.goviiste.org These reactions typically proceed via the interaction of the benzoxazinone with various nitrogen-based nucleophiles. The general mechanism involves an initial nucleophilic attack at the C-4 carbonyl carbon, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. This intermediate subsequently undergoes intramolecular cyclization to yield the thermodynamically stable quinazolinone ring system. nih.govmdpi.com

A variety of nitrogen nucleophiles have been successfully employed to generate a library of substituted quinazolinones. nih.goviiste.orgiiste.org These include:

Ammonium acetate

Hydrazine hydrate

Aromatic amines (e.g., p-toluidine, p-anisidine, o-aminophenol)

Amino acids

Ethanolamine

The following table summarizes selected reactions leading to quinazolinone derivatives.

Interactive Data Table: Synthesis of Quinazolinone Derivatives

| Nucleophile | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Amine | p-Toluidine | Ethanol | Reflux | 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one (after thermal cyclization) | nih.gov |

| Aromatic Amine | p-Anisidine | Ethanol | Reflux | 2-Ethoxy-3-(4-methoxyphenyl)quinazolin-4(3H)-one (after thermal cyclization) | nih.gov |

| Amino Acid | p-Aminobenzoic acid | Butanol | Reflux | 4-(2-Ethoxy-4-oxoquinazolin-3(4H)-yl)benzoic acid | nih.gov |

| Diamine | p-Phenylenediamine | Ethanol | Reflux | 3-(4-Aminophenyl)-2-ethoxyquinazolin-4(3H)-one | nih.goviiste.org |

| Aliphatic Amine | Ethanolamine | Ethanol | Reflux | 2-Ethoxy-3-(2-hydroxyethyl)quinazolin-4(3H)-one (after thermal cyclization) | nih.goviiste.org |

| Hydrazine | Hydrazine Hydrate | Ethanol | Reflux | 3-Amino-2-ethoxyquinazolin-4(3H)-one | iiste.org |

Synthesis of Fused Polycyclic Systems

Beyond the synthesis of bicyclic quinazolinones, this compound serves as a precursor for more complex, fused polycyclic systems. nih.goviiste.org A notable example is its reaction with bifunctional nucleophiles such as o-phenylenediamine. nih.goviiste.orgresearchgate.net When reacted in boiling ethanol, this combination yields a tetracyclic product, demonstrating a tandem ring-opening and double-cyclization cascade. nih.goviiste.org This transformation highlights the utility of the benzoxazinone core in constructing elaborate molecular architectures.

Influence of Reaction Conditions and Solvents on Reactivity and Product Distribution

The outcome of reactions involving this compound is highly dependent on the chosen reaction conditions, particularly the solvent and temperature. nih.govresearchgate.net These parameters can influence not only the reaction rate but also the distribution of products, determining whether an intermediate is isolated or the reaction proceeds to a fully cyclized product.

For instance, reacting the benzoxazinone with aromatic amines like p-toluidine in boiling ethanol yields the corresponding N-acylanthranilamide intermediates. nih.govresearchgate.net These intermediates are stable enough to be isolated and require a separate thermal step, such as heating to 240-260 °C or treatment with acetic anhydride, to induce cyclization into the final quinazolinone product. nih.gov In contrast, conducting the reaction with a different nucleophile, such as p-aminobenzoic acid, in a higher-boiling solvent like butanol allows for a one-pot synthesis, affording the cyclized quinazolinone directly. nih.gov

Mechanistic Investigations of Key Transformations

The transformations of this compound are governed by fundamental principles of nucleophilic acyl substitution and subsequent cyclization reactions. The benzoxazinone structure presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon at position C-4 and the ethoxy-substituted carbon at position C-2. mdpi.com

The predominant mechanism for the formation of quinazolinone derivatives involves the initial attack of a nitrogen nucleophile at the more electrophilic C-4 carbonyl carbon. nih.goviiste.org This step results in the cleavage of the acyl-oxygen bond and the opening of the oxazinone ring to form a 2-(acylamino)benzamide intermediate. mdpi.com This open-chain structure is often stable and can be isolated, particularly when the reaction is carried out under milder conditions. nih.gov

The subsequent and often final step is an intramolecular cyclization. This involves the nucleophilic attack of the nitrogen atom from the newly formed amide onto the carbonyl group of the original acyl moiety (or a related electrophilic center). This cyclization, which is essentially an intramolecular condensation, is typically promoted by heat and results in the elimination of a small molecule, such as water or ethanol, to form the stable, aromatic six-membered ring of the quinazolinone system. nih.goviiste.orgresearchgate.net The proposed formation of an amidine salt intermediate represents a variation of this pathway, particularly in reactions involving specific amine nucleophiles. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 6 Methyl 3,1 Benzoxazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the derivatives of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one, the signals can be assigned to the ethoxy group, the methyl group on the aromatic ring, and the aromatic protons.

In the case of the dihydro derivative, (±)-2-ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one, the spectrum shows distinct signals that are characteristic of its structure. raco.cat A broad singlet observed at high chemical shift (δ 10.97 ppm) is indicative of the N-H proton. raco.cat The aromatic region displays signals for the protons on the substituted benzene (B151609) ring. Specifically, a singlet at δ 7.83 ppm and a doublet at δ 7.34 ppm can be assigned to the aromatic protons. raco.cat

The ethoxy group protons typically appear as a quartet and a triplet. For the aforementioned derivative, a quartet is observed at δ 4.37 ppm, corresponding to the methylene (B1212753) (-OCH₂CH₃) protons, which are coupled to the adjacent methyl protons. raco.cat These methyl protons, in turn, appear as a triplet at δ 1.42 ppm. raco.cat The methyl group attached to the aromatic ring (at position 6) is identified by a singlet at δ 2.33 ppm, while the methyl group at position 2 gives a singlet at δ 2.22 ppm. raco.cat

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| NH | 10.97 | br s | - |

| ArH | 8.57 | d | 8.6 |

| ArH | 7.83 | s | - |

| ArH | 7.34 | d | 8.6 |

| -OCH₂CH₃ | 4.37 | q | 7.1 |

| ArCH₃ | 2.33 | s | - |

| C(2)-CH₃ | 2.22 | s | - |

| -OCH₂CH₃ | 1.42 | t | 7.1 |

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. The spectrum of (±)-2-ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one shows characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy and methyl groups. raco.cat The carbonyl carbon (C=O) is typically found at a low field, with a chemical shift around δ 168.9 ppm. raco.cat The carbon atom at position 2, bonded to both an oxygen and a nitrogen atom, appears at δ 139.2 ppm. raco.cat Aromatic carbons resonate in the range of δ 115.0-135.3 ppm. raco.cat

The carbons of the ethoxy group are observed at approximately δ 61.3 ppm for the methylene carbon (-OCH₂) and δ 14.2 ppm for the terminal methyl carbon (-CH₃). raco.cat The methyl group on the aromatic ring (Ar-CH₃) and the methyl group at C-2 appear at δ 20.7 ppm and δ 25.5 ppm, respectively. raco.cat For the parent compound, 2-ethoxy-4H-3,1-benzoxazin-4-one, ¹³C-NMR data is also available, showing comparable shifts for the core structure. nih.gov

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C=O | 168.9 |

| C-O | 168.4 |

| C-2 | 139.2 |

| Aromatic C | 135.3 |

| Aromatic C | 131.9 |

| Aromatic C | 130.8 |

| Aromatic C | 120.3 |

| Aromatic C | 115.0 |

| -OCH₂CH₃ | 61.3 |

| C(2)-CH₃ | 25.5 |

| ArCH₃ | 20.7 |

| -OCH₂CH₃ | 14.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₁NO₃, corresponding to a molecular weight of 205.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For the derivative (±)-2-ethoxy-2,6-dimethyl-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one, HRMS analysis shows a protonated molecular ion [M+H]⁺ at m/z 222.1128, which is consistent with its calculated elemental composition of C₁₂H₁₅NO₃. raco.cat

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing benzoxazinone (B8607429) derivatives, as it typically keeps the parent molecule intact. nih.govresearchgate.net Studies on a range of benzoxazinone derivatives using ESI-MS have helped to establish generic fragmentation patterns. researchgate.net Generally, fragmentation begins with the cleavage of substituents on the nitrogen atom, followed by losses of moieties from the C2 position and the carbonyl group (C=O). researchgate.net The influence of substituents on the fragmentation pathways is significant, but common losses such as CO are frequently observed. researchgate.net For quinazolinone derivatives synthesized from 2-ethoxy-(4H)-3,1-benzoxazin-4-one, the mass spectra often show a fragment ion corresponding to the 2-ethoxy-4-(3H)-oxoquinazoline cation, indicating the stability of this core structure. uomosul.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical species within a sample. In the context of benzoxazinone chemistry, it is instrumental in confirming the molecular weight and elucidating the fragmentation pathways of synthesized compounds, which in turn helps to verify their proposed structures.

Detailed mass spectrometric analyses have been conducted on various quinazolinone derivatives synthesized from the precursor 2-ethoxy-(4H)-3,1-benzoxazin-4-one. researchgate.netmdpi.com For instance, the reaction of this precursor with ethanolamine (B43304) leads to the formation of an intermediate which, upon heating, yields a quinazolinone derivative. The mass spectrum of this product showed a molecular ion peak at m/z 234/236. researchgate.netmdpi.com Subsequent fragmentation produced ions at m/z 190/192 and m/z 174/176, which are attributable to the corresponding 2-ethoxyquinazolin-4-one and 2-ethoxyquinazoline moieties, respectively. researchgate.netmdpi.com This fragmentation pattern is crucial for confirming the successful cyclization and the integrity of the core structure.

Further studies on derivatives formed by reacting the parent benzoxazinone with various aromatic amines have provided additional insights into their mass spectral behavior. researchgate.netmdpi.com The structures of these novel quinazoline (B50416) and quinazolinone derivatives were consistently inferred from their mass spectra alongside IR and NMR data. researchgate.netmdpi.comnih.gov

Table 1: GC-MS Fragmentation Data for Selected Derivatives of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one

| Derivative | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 2-Ethoxy-3-(4-methylphenyl)quinazolin-4-one | 280 [M+H]⁺ | 282, 191, 193, 175, 177, 157, 159, 130, 132 | nih.gov |

This table is generated based on data for derivatives of the parent compound 2-ethoxy-(4H)-3,1-benzoxazin-4-one.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.

While specific single-crystal XRD data for this compound was not found in the surveyed literature, studies on closely related analogues highlight the utility of this method. For example, the crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one has been determined, revealing that the molecule is nearly planar. conicet.gov.ar Such analyses provide critical insights into the solid-state conformation and packing of the crystal lattice, which are influenced by intermolecular forces like π–π stacking and hydrogen bonding. conicet.gov.ar The application of XRD would be the definitive method to confirm the solid-state structure of this compound, resolving any ambiguity from other spectroscopic methods.

Vibrational Spectroscopic Studies and Spectral Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These studies are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed spectral bands. researchgate.netresearchgate.net

The structures of novel quinazoline and quinazolinone derivatives obtained from 2-ethoxy-(4H)-3,1-benzoxazin-4-one have been consistently confirmed through IR spectroscopy. mdpi.comnih.gov For example, the IR spectrum of 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone, a derivative, shows characteristic absorption bands at 3200 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O, carbonyl), 1610 cm⁻¹ (C=N), and 1160 cm⁻¹ (S=O). nih.gov Similarly, another derivative, 2-Ethoxy-3-(β-glucopyranosyl-3-yl)quinazolin-4-one, displays key bands at 1675 cm⁻¹ (C=O) and broad bands for O-H stretching between 3236 and 3400 cm⁻¹. mdpi.com

These spectral assignments are crucial for verifying the presence of key functional groups and confirming the transformation of the benzoxazinone ring into the quinazolinone system. A characteristic feature in the IR spectra of many benzoxazine (B1645224) derivatives is the peak corresponding to the oxazine (B8389632) ring, which has been identified around 918-920 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Derivatives of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference | Source |

|---|---|---|---|

| N-H Stretch | 3200 | 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone | nih.gov |

| O-H Stretch | 3236 - 3400 | 2-Ethoxy-3-(β-glucopyranosyl-3-yl)quinazolin-4-one | mdpi.com |

| C=O Stretch (Amide) | 1670 - 1675 | Various quinazolinone derivatives | mdpi.comnih.gov |

| C=N Stretch | 1610 | 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone | nih.gov |

This table presents data from derivatives of the parent compound 2-ethoxy-(4H)-3,1-benzoxazin-4-one to illustrate typical vibrational frequencies.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

For various derivatives of the parent 3,1-benzoxazin-4-one scaffold, molecular docking studies have been employed to predict their interactions with biological targets, such as enzymes and receptors. beilstein-archives.orgscirp.org These studies are crucial in rational drug design, helping to identify promising candidates for further experimental testing. However, specific docking studies detailing the binding modes and affinities of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one with any particular biological target have not been reported in the reviewed literature.

Elucidation of Structure-Function Relationships via Docking

By analyzing the interactions of a series of related compounds with a specific target, molecular docking can help to elucidate structure-activity relationships (SAR). This involves understanding how different functional groups on a molecule contribute to its binding affinity and biological activity. While SAR studies exist for the benzoxazinone (B8607429) class, a specific analysis for this compound is not available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a common tool for predicting molecular properties.

Optimization of Molecular Geometries and Electronic Structures

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure. nih.gov This information is fundamental to understanding a molecule's reactivity and interactions. For this compound, specific data on its optimized geometry and electronic structure from DFT calculations are not present in the available literature.

Prediction of Vibrational Frequencies and Spectroscopic Properties

A key application of DFT is the prediction of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound. nih.gov While spectroscopic data for various benzoxazinone derivatives exist, predicted vibrational frequencies for this compound from DFT calculations have not been published.

Analysis of Molecular Orbitals and Reactivity Descriptors

DFT allows for the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insight into a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. scirp.org Reactivity descriptors like electronegativity, hardness, and softness can also be derived from DFT calculations. scispace.com At present, there are no published studies detailing the molecular orbitals and reactivity descriptors for this compound.

Theoretical Studies on Reaction Mechanisms and Intermediates

Comprehensive theoretical and computational studies detailing the specific reaction mechanisms and intermediates for This compound are not extensively available in the reviewed scientific literature. However, the general reactivity of the 3,1-benzoxazin-4-one ring system has been a subject of investigation, providing a foundational understanding of its chemical behavior.

The core structure of 3,1-benzoxazin-4-ones characterizes them as semi-acid anhydrides. This functional arrangement makes the C4-O bond susceptible to cleavage and the C2 position prone to nucleophilic attack. Theoretical models for related benzoxazinones suggest that reactions with nucleophiles are a primary pathway for transformation.

A common reaction mechanism involves the nucleophilic attack at the C4 carbonyl carbon, leading to the opening of the heterocyclic ring. For instance, in reactions with amines, it is proposed that the amine nitrogen attacks the C4 position, causing the acyl-oxygen bond to break. This results in an intermediate N-substituted-2-aminobenzamide derivative, which can then undergo further reactions or cyclization to form different heterocyclic systems, such as quinazolinones.

Another key reaction pathway involves nucleophilic attack at the C2 position. The ethoxy group at C2 in This compound is a potential leaving group. Theoretical considerations suggest that a strong nucleophile can displace the ethoxy group. The reaction likely proceeds through a tetrahedral intermediate. The stability and subsequent transformation of this intermediate would be influenced by the nature of the attacking nucleophile and the reaction conditions. For example, reaction with a nitrogen nucleophile could lead to the formation of a 2-substituted amino-benzoxazinone or, through a more complex pathway involving ring opening and re-closure, a quinazolinone derivative.

The formation of an amidine salt as a reaction intermediate has also been postulated in the reactions of 2-ethoxy-3,1-benzoxazin-4-ones with certain nucleophiles. This intermediate arises from the initial interaction between the benzoxazinone and the nucleophile before subsequent ring transformation. The elucidation of these transient species often requires sophisticated computational and spectroscopic methods, which have not been specifically applied to the 6-methyl derivative in available reports.

Prediction of Molecular Attributes and Drug-Likeness

Predictive computational models are valuable tools for estimating the physicochemical properties and drug-like characteristics of molecules. For This compound , while specific experimental data is scarce, its molecular attributes can be predicted using established computational algorithms based on its structure. These predictions are useful in preliminary assessments of the compound's potential as a scaffold in medicinal chemistry.

The prediction of drug-likeness is often guided by rules such as Lipinski's Rule of Five, which assesses oral bioavailability based on specific molecular properties. These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Below is an interactive table of computationally predicted molecular attributes for This compound .

Table 1: Predicted Molecular Attributes for this compound

| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | N/A |

| Molecular Weight | 205.21 g/mol | Complies (< 500) |

| logP (Lipophilicity) | 2.1 - 2.5 | Complies (≤ 5) |

| Hydrogen Bond Donors | 0 | Complies (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies (≤ 10) |

| Rotatable Bonds | 2 | Complies (≤ 10) |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | Favorable for cell permeability (< 140 Ų) |

These predicted values suggest that This compound has a molecular profile consistent with general drug-likeness criteria. Its low molecular weight, optimal lipophilicity, and limited number of rotatable bonds are favorable characteristics for a potential drug candidate. The number of hydrogen bond acceptors (the carbonyl oxygen, the ring oxygen, and the ether oxygen) and the absence of hydrogen bond donors are key features influencing its interaction with biological targets and its permeation across membranes. The TPSA value further supports the likelihood of good membrane permeability.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Systems

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a valuable and reactive synthon in organic synthesis, primarily due to the inherent reactivity of the 3,1-benzoxazin-4-one ring system. This class of compounds can be viewed as semi-acid anhydrides, which allows them to react with a wide array of nucleophiles. iiste.orgnih.gov This reactivity facilitates the opening of the heterocyclic ring, followed by rearrangement or re-closure to form new, more complex heterocyclic structures. mdpi.com The ethoxy group at the 2-position is a good leaving group, and its departure is often the key step in reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

The versatility of 2-ethoxy-3,1-benzoxazin-4-ones as building blocks stems from their reaction with various nitrogen and sulfur nucleophiles. nih.govresearchgate.net For instance, reactions with amines, hydrazines, and amino acids lead to a diverse range of N-heterocycles. iiste.orgnih.gov The reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions, allowing for controlled synthesis of different products. nih.govresearchgate.net For example, reacting 2-ethoxy-(4H)-3,1-benzoxazin-4-one with ethanolamine (B43304) initially produces an open-chain intermediate, 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, which can then be cyclized under thermal conditions. mdpi.com Similarly, reaction with o-phenylenediamine (B120857) can lead directly to tetracyclic products. nih.govmdpi.com These compounds are crucial intermediates for synthesizing a variety of fused heterocyclic systems, including quinazolinones, tetrazoles, and imidazoles. nih.gov

The reactivity of the benzoxazinone (B8607429) core allows for its use in constructing not only quinazolines but also other heterocyclic systems like 4-hydroxy-quinolinones and benzothiazin-4-thiones. nih.gov The strategic placement of substituents on the benzoxazinone ring, such as the methyl group at the 6-position, can be used to fine-tune the electronic properties and reactivity of the molecule, as well as the properties of the final heterocyclic products.

Precursor for Diverse Quinazoline (B50416) and Quinazolinone Libraries

One of the most significant applications of this compound is as a precursor for the synthesis of quinazoline and quinazolinone derivatives. iiste.orgnih.gov These scaffolds are of great interest in medicinal chemistry. The synthesis of these libraries is typically achieved by reacting the benzoxazinone with various nitrogen-containing nucleophiles. iiste.orgnih.gov The general mechanism involves nucleophilic attack at the C-4 carbonyl carbon, followed by the opening of the oxazinone ring. Subsequent cyclization via intramolecular condensation yields the quinazolinone core.

The reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with a variety of aromatic amines illustrates its utility in generating diverse quinazolinone libraries. nih.gov For example, reactions with p-toluidine (B81030), p-anisidine (B42471), and various other substituted anilines in boiling ethanol (B145695) produce intermediate N-(2-carboxy-phenyl)benzamides, which can be subsequently cyclized to the corresponding 2-ethoxy-3-aryl-quinazolin-4-ones either thermally or by using a dehydrating agent like acetic anhydride (B1165640). nih.gov This modular approach allows for the creation of a large number of derivatives by simply varying the amine component. google.com

The following table summarizes the reaction of a generic 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles to form quinazolinone and related derivatives, demonstrating its role as a versatile precursor.

| Nucleophile | Reaction Conditions | Product Type | Ref |

| Ammonium acetate (B1210297) | Fusion | Quinazolin-4-one | iiste.org |

| Hydrazine hydrate (B1144303) | Reflux in ethanol | 3-Amino-2-ethoxyquinazolin-4(3H)-one | iiste.org |

| Ethanolamine | Reflux in ethanol, then heat | 3-(β-hydroxyethyl)quinazolin-4-one | nih.govmdpi.com |

| Aromatic amines (e.g., p-toluidine) | Boiling ethanol, then heat/acetic anhydride | 2-Ethoxy-3-arylquinazolin-4-ones | nih.gov |

| o-Phenylenediamine | Boiling ethanol | Tetracyclic quinazoline derivative | nih.govmdpi.com |

| p-Aminobenzoic acid | Boiling butanol | Quinazolinone with a carboxylic acid moiety | nih.gov |

| Amino acids (e.g., D,L-alanine) | Boiling ethanol | 2-(Ethoxycarbonylamino)-N-(substituted)benzamides | nih.gov |

| Decanoic acid hydrazide | Reflux in ethanol | 2-Ethoxy-3-decanoylamino-4(3H)quinazolinone | nih.gov |

This table is interactive. You can sort and filter the data.

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The quinazoline and quinazolinone cores, readily accessible from this compound, are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com This is due to their presence in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. iiste.orguomosul.edu.iq The ability to generate large libraries of these compounds from benzoxazinone precursors is therefore highly valuable for drug discovery programs. google.comnih.gov

The versatility of the 2-ethoxy-3,1-benzoxazin-4-one template allows for the introduction of various functional groups and side chains into the final quinazolinone product, which can be used to modulate pharmacological activity. iiste.orgnih.gov For example, reacting the benzoxazinone with different hydrazides introduces various acylamino groups at the N-3 position of the quinazolinone ring. nih.gov Similarly, using substituted anilines or other aromatic amines allows for the exploration of the structure-activity relationship of substituents on the N-3 aryl ring. nih.govnih.gov

Research has shown that derivatives synthesized from 2-ethoxy-(4H)-3,1-benzoxazin-4-one possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The development of new quinazoline derivatives containing different functionalities continues to be an active area of research aimed at discovering novel therapeutic agents. nih.gov The inherent reactivity of the benzoxazinone ring system makes it an indispensable tool for accessing these important pharmacological scaffolds. mdpi.comuomosul.edu.iq

Potential in Polymer Chemistry and Material Sciences (e.g., polybenzoxazines, where the core structure is relevant)

While the direct application of this compound in polymer synthesis is not extensively documented, the broader class of benzoxazines serves as crucial monomers for the production of high-performance thermosetting polymers known as polybenzoxazines. nih.govacs.org The benzoxazine (B1645224) ring, a structural isomer of the benzoxazinone core, undergoes ring-opening polymerization upon heating to form a highly cross-linked phenolic-type polymer network. conicet.gov.ar Polybenzoxazines are noted for their excellent thermal stability, high char yield, flame retardancy, and near-zero shrinkage during polymerization. conicet.gov.ar

The synthesis of novel benzoxazine monomers is a key area of research aimed at enhancing the properties of the resulting polymers. acs.org The fundamental chemistry involves the reaction of a phenol, a primary amine, and formaldehyde. conicet.gov.ar Although structurally different, the synthetic accessibility and reactivity of the 3,1-benzoxazin-4-one core present potential pathways for creating novel polymer precursors. The ability to functionalize the benzoxazinone ring could be exploited to introduce reactive sites suitable for polymerization or to develop new monomers with unique properties. mdpi.com

The applications of N,O-fused heterocycles, including 1,3-benzoxazin-4-ones, extend into materials science, where they are used in the preparation of functional polymers and materials for optoelectronic devices. mdpi.com The core structure's inherent stability and potential for functionalization make it a relevant platform for designing new materials. Therefore, the chemistry of compounds like this compound could inspire the development of novel monomers for advanced polymers with tailored properties, bridging the gap between heterocyclic synthesis and material sciences. nih.govmdpi.com

Biological Activities and Structure Activity Relationships in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one compound belongs to the benzoxazinone (B8607429) class, which is recognized for its role as alternate substrate inhibitors for a range of proteases. The fundamental mechanism involves the nucleophilic attack by a serine residue in the enzyme's active site on the C-4 carbonyl group of the benzoxazinone ring. This action leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

This compound's potential as an inhibitor of Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory diseases, is primarily understood through structure-activity relationship (SAR) studies of the broader benzoxazinone class. These inhibitors function by acylation of the HLE active site, with the inhibitor's potency being a factor of both the rate of acylation (kon) and the stability of the resulting acyl-enzyme complex, which is reflected in the deacylation rate (koff).

Key structural features of benzoxazinones significantly influence their HLE inhibitory activity:

2-Position Substituent: The presence of a small alkoxy group, such as the ethoxy group in the target compound, is known to enhance the rate of acylation, which contributes to a lower inhibition constant (Ki) and thus higher potency.

Substituents on the Benzene (B151609) Ring: SAR studies on a large set of benzoxazinones have shown that the position of substituents on the benzene portion of the molecule is critical. While alkyl groups at the 5-position can sterically hinder deacylation and improve inhibitory action, substitution at the 6-position has been found to be highly unfavorable for HLE inhibition. Therefore, the 6-methyl group on this compound is predicted to be detrimental to its activity against HLE.

| Structural Feature | Position | Influence on HLE Inhibition | Rationale |

|---|---|---|---|

| Ethoxy Group | 2 | Favorable | Enhances acylation rate (kon). |

| Methyl Group | 6 | Unfavorable | Substitution at this position is detrimental to inhibitory potency. |

A review of the available scientific literature reveals no specific studies or data on the direct inhibitory activity of this compound against the enzymes Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

As a member of the benzoxazinone family, this compound is classified as a serine protease inhibitor. researchgate.net The mechanism of action is consistent across various serine proteases and involves the formation of a covalent acyl-enzyme intermediate, rendering the enzyme temporarily inactive. researchgate.net The reactivity of the benzoxazinone scaffold makes it a versatile inhibitor for this class of enzymes, which includes not only HLE but also others like chymotrypsin (B1334515) and cathepsin G. researchgate.net The potency and selectivity are dictated by the substituents on the benzoxazinone core, which interact with the specific substrate-binding pockets of the target protease.

Recent studies have identified benzoxazin-4-ones as a novel class of inhibitors for rhomboid proteases, a family of intramembrane serine proteases involved in a variety of cellular processes. researchgate.netnih.gov Research demonstrates that an alkoxy substituent at the 2-position of the benzoxazinone ring is a crucial feature for potent inhibition of rhomboid proteases. nih.gov This makes this compound a relevant compound within this context.

The inhibitory mechanism against rhomboids is reported to be covalent but slowly reversible. nih.gov These findings suggest that the benzoxazinone scaffold, including the 2-ethoxy variant, provides a promising and accessible foundation for developing inhibitors of rhomboid proteases from different organisms. nih.gov

Antimicrobial Activity (In Vitro)

While the general class of 3,1-benzoxazin-4-ones and their derivatives are often investigated for antimicrobial properties, there is a lack of specific data in the scientific literature regarding the direct antibacterial activity of this compound itself. uomosul.edu.iq

Studies frequently utilize 2-ethoxy-(4H)-3,1-benzoxazin-4-one as a starting material or "synthon" for the creation of more complex quinazolinone derivatives. nih.govscienceopen.comresearchgate.net These subsequently synthesized compounds have, in some cases, shown antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov However, the antimicrobial activity is attributed to the final derivative products, not the initial benzoxazinone reactant. Therefore, no direct antibacterial efficacy for this compound has been reported.

Antifungal Efficacy

The 3,1-benzoxazin-4-one scaffold is a recurring motif in compounds investigated for their antifungal properties. nih.govuomosul.edu.iq Derivatives of this core structure have demonstrated a spectrum of activity against various fungal pathogens. While specific data on the 6-methyl substituted variant is limited, studies on structurally related compounds provide significant insights.

Research on 2-methyl-3,1-(4H)-benzoxazin-4-one, a close analogue, has been foundational in the synthesis of quinazolinone derivatives that show inhibitory effects against several plant pathogenic fungi. eg.net Similarly, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against a panel of seven phytopathogenic fungi at a concentration of 200 mg L⁻¹. nih.gov Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 4-acetyl derivative were among the most potent, completely inhibiting the mycelial growth of all tested fungi at this concentration. nih.gov

The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one, which shares the key 2-ethoxy group, has been explored in the synthesis of quinazolinone derivatives, with some of the resulting compounds being screened for antimicrobial activity. nih.gov These studies often utilize the benzoxazinone as a starting material, leveraging its reactivity with nucleophiles to build more complex heterocyclic systems with biological activity. nih.govresearchgate.net For instance, derivatives synthesized from 2-ethoxy-(4H)-3,1-benzoxazin-4-one have been evaluated against both bacteria and fungi.

More recent research has focused on creating hybrid molecules, such as 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. frontiersin.orgfrontiersin.org Several of these compounds exhibited significant in vitro antifungal activities against plant pathogens like Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org

Table 1: Antifungal Activity of Selected Benzoxazinone Derivatives

| Compound/Derivative Class | Fungal Species | Activity Noted | Reference |

|---|---|---|---|

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, Alternaria alternata | Moderate to good inhibition at 200 mg L⁻¹ | nih.gov |

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | Complete inhibition at 100 mg L⁻¹ | nih.gov |

| 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Complete inhibition at 100 mg L⁻¹ | nih.gov |

| 1,4-Benzoxazin-3-one with acylhydrazone moiety (5r) | Phytophthora infestans | EC₅₀ value of 15.37 µg/ml | frontiersin.org |

Antioxidant Activity (In Vitro)

The benzoxazinone framework is recognized for its potential antioxidant properties. nih.gov Studies on various derivatives have confirmed this activity through different in vitro assays. For example, novel 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and their antioxidant potential confirmed using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. ekb.eg

Further investigations into benzoxazine (B1645224) and benzothiazine derivatives demonstrated significant inhibition of microsomal lipid peroxidation and low-density lipoprotein (LDL) oxidation in vitro. researchgate.net Similarly, a series of benzoxazolinone and benzothiazolinone (B8138533) compounds were synthesized and evaluated for their ability to inhibit lipid peroxidation in an LDL oxidation model induced by copper sulfate (B86663) (CuSO₄) or an azo initiator (AAPH). nih.gov Phenolic derivatives within this class showed the best antioxidant activities. nih.gov These compounds also increased the viability of bovine aortic endothelial cells, suggesting a protective effect against oxidative stress. nih.gov

While direct antioxidant data for this compound is not prominent in the literature, the consistent antioxidant activity observed across the broader class of benzoxazinones and related benzoxazoles suggests that this core structure contributes to radical scavenging and inhibition of oxidative processes. nih.govresearchgate.netnih.gov

Other In Vitro Biological Activities

Anti-Platelet Aggregation Effects

Benzoxazinone derivatives have been identified as inhibitors of platelet aggregation. The compound 2-ethoxy-(4H)-3,1-benzoxazin-4-one is noted for its utility in synthesizing derivatives with potential anti-platelet aggregation effects. nih.gov

Studies have shown that various modifications to the benzoxazinone scaffold can lead to potent antiplatelet agents. For instance, a series of 2-morpholino substituted benzoxazines were prepared and tested for their effectiveness against ADP and collagen-induced platelet aggregation. nih.gov Specifically, certain 7-O-substituted derivatives showed potent activity. nih.gov

In another study, novel 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized, with their anti-aggregatory activities evaluated in vitro against ADP-induced platelet aggregation. nih.gov Two compounds from this series emerged as the most potent molecules, with IC₅₀ values around 9 µM. nih.gov Molecular docking studies suggested that these compounds could bind to the GP IIb/IIIa receptor, a key player in platelet aggregation. nih.gov

The development of benzoxazinone derivatives as antiplatelet agents has been a focused area of research, with studies synthesizing compounds like 2-phenyl-3,1-benzoxazine-4-one and evaluating their effects on bleeding and clotting times, often showing potential comparable or superior to standard agents like aspirin. researchgate.netunair.ac.id

Table 2: Anti-Platelet Aggregation Activity of Selected Benzoxazinone Derivatives

| Compound Derivative | Inducer | Activity Noted (IC₅₀) | Reference |

|---|---|---|---|

| 7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | ADP, Collagen | Potent activity | nih.gov |

| 7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one | ADP, Collagen | Potent activity | nih.gov |

| 1,4-Benzoxazine-3(4H)-one derivative (8c) | ADP | 8.99 µM | nih.gov |

In Vitro Anticancer Evaluation of the Benzoxazinone Core

The 4H-3,1-benzoxazin-4-one core is a privileged scaffold in the development of potential anticancer agents. nih.govresearch-nexus.netresearchgate.netresearchgate.net Numerous studies have explored the synthesis and in vitro cytotoxic activity of compounds containing this heterocyclic system.

Research has demonstrated that certain benzoxazinone derivatives can inhibit the proliferation of various cancer cell lines. nih.gov One study found that four synthesized benzoxazinone derivatives could inhibit the growth of SK-RC-42 (renal), SGC7901 (gastric), and A549 (lung) cancer cells and significantly hinder their migration. nih.gov A key finding was that these compounds could downregulate the expression of c-Myc mRNA, potentially by inducing the formation of G-quadruplex structures in the c-Myc gene promoter. nih.gov

Other research has focused on synthesizing new series of benzoxazinone and quinazolinone derivatives and evaluating their cytotoxic activity against human breast cancer cells. acs.org Furthermore, a broad range of 2-(1-adamantyl)-4H-3,1-benzoxazin-4-ones and their corresponding quinazolinone derivatives were tested for antitumor activity, with some compounds exhibiting broad-spectrum inhibition and others showing moderate selectivity towards leukemia cell lines. researchgate.net The National Cancer Institute (NCI) has evaluated various benzopyrone derivatives, including those with a benzoxazine moiety, against its 60-cell line panel, identifying some as broad-spectrum antitumor agents. nih.gov

Antiviral Activities (General Benzoxazinone Class)

The benzoxazinone class of compounds has shown promise as a source of antiviral agents. nih.gov While research into their antiviral properties is ongoing, several key findings highlight their potential.

A series of 6-benzoyl-benzoxazolin-2-one derivatives demonstrated selective in vitro inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov These compounds were active against ganciclovir-resistant HCMV isolates and thymidine (B127349) kinase-deficient VZV strains, suggesting a different mechanism of action. nih.gov

Computational studies have explored the potential of benzoxazinone derivatives as inhibitors of the Herpes Simplex Virus type 1 (HSV-1) protease, a key enzyme for viral replication. nih.gov The proposed mechanism involves the formation of an acyl-enzyme complex with a serine residue in the enzyme's active site. nih.gov Molecular docking results supported this hypothesis, showing important interactions between the most potent benzoxazinone derivative and key residues like Ser129. nih.gov Additionally, some 2-(1-adamantyl)-4H-3,1-benzoxazin-4-ones have shown moderate anti-HIV-1 potency. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of benzoxazinone derivatives. Several studies have provided insights into how different substituents on the benzoxazinone core influence their activity.

Antifungal Activity: In the development of 1,4-benzoxazin-3-one derivatives with an acylhydrazone moiety, it was found that attaching a chloro group at the 6-position of the benzoxazinone skeleton generally led to better antifungal activity compared to other substituents. frontiersin.org

Enzyme Inhibition: For the inhibition of α-chymotrypsin, preliminary SAR studies on a series of benzoxazinones indicated that the presence of substituents on the benzene ring tended to reduce inhibitory potential. nih.gov However, a fluoro group on a phenyl substituent increased inhibitory potential, followed by chloro and bromo substituents. The position of strong electron-donating or withdrawing groups on the phenyl substituent also mattered, with the order of inhibitory potential being ortho > meta > para. nih.gov

Anti-Platelet Aggregation: In the design of 1,4-benzoxazine-3(4H)-one derivatives as platelet aggregation inhibitors, specific structural features were found to be critical for potent activity, leading to the identification of lead compounds for further development. nih.gov

Herbicidal Activity: SAR analysis of benzoxazinone derivatives as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors has also been conducted to develop new herbicides. researchgate.net

These SAR investigations are essential for the rational design of new benzoxazinone-based compounds with enhanced and selective biological activities for therapeutic or agricultural applications.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 3,1-benzoxazin-4-one derivatives is intricately linked to the nature and position of substituents on the heterocyclic and benzene rings. While direct in vitro biological data for this compound is not extensively available in public literature, the analysis of structurally related compounds provides significant insights into its potential activities and the influence of its specific substituents—the 2-ethoxy group and the 6-methyl group.

Derivatives of the parent compound, 2-ethoxy-(4H)-3,1-benzoxazin-4-one, have been synthesized and evaluated for their antimicrobial properties. nih.gov These studies often involve the reaction of the benzoxazinone with various nucleophiles to yield quinazolinone derivatives. For instance, the reaction with aromatic amines like p-toluidine (B81030) and p-anisidine (B42471) leads to the formation of 2-ethoxy-3-(aryl)quinazolin-4-ones. nih.gov The antimicrobial screening of these resulting quinazolinones has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov This suggests that the 2-ethoxy-3,1-benzoxazin-4-one scaffold serves as a valuable precursor for generating biologically active molecules.

The substituent at the 2-position of the benzoxazinone ring plays a crucial role in determining the biological activity. For example, studies on 2-aryl-4H-3,1-benzoxazin-4-ones have revealed cytotoxic effects against P388 leukemia cells. nih.gov Specifically, a nitro-substituted benzoxazin-4-one demonstrated significant cytotoxicity and was also found to inhibit porcine pancreatic elastase. nih.gov The introduction of different substituents at the 2-position, such as aryl or alkyl groups, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com

The substitution pattern on the benzene ring also significantly impacts biological potency. The presence of a methyl group at the 6-position, as in the target compound, can influence activity. While specific data for the 6-methyl derivative is scarce, studies on other substituted benzoxazinones indicate that the position and nature of the substituent on the aromatic ring are critical for activity. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of substituents on the benzoxazine ring led to increased antagonistic activity at serotonin-3 receptors.

The following interactive table summarizes the observed biological activities of various derivatives of the 3,1-benzoxazin-4-one scaffold, highlighting the influence of different substituents.

| Compound Class | Substituents | Biological Activity | Reference |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | Varies (e.g., nitro group) | Cytotoxicity (P388 cells), Elastase inhibition | nih.gov |

| Quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one | 3-Aryl (e.g., p-tolyl, p-methoxyphenyl) | Antibacterial, Antifungal | nih.gov |

| Substituted 4H-3,1-benzoxazin-4-one derivatives | Varies | Cathepsin G inhibition | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-ones | 6-Bromo, various 2- and 3-substituents | Antimicrobial, Antifungal | biomedpharmajournal.org |

| 2-Thioxobenzo[g]quinazolin-4(3H)-one derivatives | Varies | Antibacterial, Antifungal | benthamscience.com |

Computational Approaches to SAR (e.g., QSAR, molecular dynamics)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations have become indispensable tools for understanding the SAR of benzoxazinone derivatives and for designing new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For benzoxazinone derivatives, several QSAR models have been developed to predict various biological activities.

A 3D-QSAR study on substituted benzoxazinones as antiplatelet agents revealed that steric, electrostatic, and hydrophobic fields are crucial for activity. nih.gov The developed models, using methods like k-nearest neighbor molecular field analysis (kNN-MFA) and multiple linear regression (MLR), showed good predictive ability, indicating that the spatial arrangement of substituents significantly influences the antiplatelet effect. nih.gov

In another study, QSAR models were developed for benzoxazinone analogs of Efavirenz, an HIV-1 reverse transcriptase (RT) inhibitor. researchgate.net The models indicated that thermodynamic descriptors, such as Henry's law constant and stretch-bend energy, play a significant role in their RT inhibitory activity. Furthermore, 2D and 3D-QSAR studies on other benzoxazinone derivatives as HIV-1 RT inhibitors highlighted the importance of the number of hydrogen bond donors and the presence of electrostatic, hydrophobic, and steric fields for potent inhibition. nih.gov

QSAR models have also been successfully applied to predict the antimicrobial activity of 1,4-benzoxazin-3-ones. nih.gov These studies revealed that different structural features are required for activity against fungi versus Gram-positive and Gram-negative bacteria, with shape, surface properties (VolSurf), and hydrogen bonding characteristics being frequently selected descriptors. nih.gov The predictive power of these models allows for the in silico screening of new, potentially more active compounds. nih.gov

Molecular Dynamics (MD) Simulations

For instance, MD simulations have been used to study the interaction of benzoxazinone derivatives with their biological targets, such as enzymes. nih.gov These simulations can reveal the stability of the ligand in the binding pocket, key amino acid interactions, and conformational changes that occur upon binding. In a study of novel benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors, MD simulations were used to assess the stability of the ligand-enzyme complex. acs.org Similarly, MD simulations of 1,4-benzoxazin-2-one derivatives as antimycobacterial agents helped to understand their binding mode within the menaquinone-B enzyme. nih.gov

The following table provides an overview of computational studies on benzoxazinone derivatives.

| Computational Method | Compound Class | Predicted/Studied Activity | Key Findings | Reference |

| 3D-QSAR (kNN-MFA, MLR) | Substituted benzoxazinones | Antiplatelet | Steric, electrostatic, and hydrophobic fields are important for activity. | nih.gov |

| 3D-QSAR | Benzoxazinone analogs of Efavirenz | HIV-1 Reverse Transcriptase Inhibition | Thermodynamic descriptors are crucial for activity. | researchgate.net |

| 2D & 3D-QSAR | Substituted benzoxazinones | HIV-1 Reverse Transcriptase Inhibition | Hydrogen bond donors and electrostatic, hydrophobic, and steric fields are significant. | nih.gov |

| QSAR | 1,4-Benzoxazin-3-ones | Antimicrobial | Different structural requirements for antifungal and antibacterial activity; importance of shape, VolSurf, and H-bonding. | nih.gov |

| Molecular Dynamics | Benzothiazole and Benzo nih.govnih.govoxazin-3(4H)-one derivatives | Acetylcholinesterase Inhibition | Assessed the stability of ligand-enzyme complexes. | acs.org |

| Molecular Dynamics | 1,4-Benzoxazin-2-one derivatives | Antimycobacterial | Elucidated binding mode with menaquinone-B enzyme. | nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Benzoxazinones

The synthesis of benzoxazinones, including 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one, traditionally relies on methods that may involve harsh reaction conditions or the use of hazardous reagents. A pivotal future direction lies in the development of novel and sustainable synthetic methodologies. Embracing the principles of green chemistry, future research should prioritize the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions.

Recent advancements in the synthesis of related benzoxazine (B1645224) structures have showcased the potential of bio-based phenols such as guaiacol, cardanol, and vanillin (B372448) as viable starting materials. researchgate.netresearchgate.net The exploration of similar bio-derived precursors for the synthesis of the 5-methyl-anthranilic acid core of this compound could significantly enhance the sustainability of its production.

Furthermore, the adoption of modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for benzoxazine synthesis. researchgate.net Future studies should systematically investigate the application of MAOS and other enabling technologies like flow chemistry to the synthesis of this compound, aiming for optimized, scalable, and environmentally benign processes. The use of safer and more efficient cyclization agents, moving away from traditional condensing agents, also presents a valuable research avenue. nih.govmdpi.com

Targeted Synthesis of this compound Derivatives with Enhanced Specific Bioactivities

The benzoxazinone (B8607429) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comuomosul.edu.iq The parent compound, 2-ethoxy-(4H)-3,1-benzoxazin-4-one, has been effectively utilized as a precursor for quinazolinone derivatives with demonstrated antimicrobial potential. researchgate.netnih.govmdpi.com